molecular formula C7H4BrF2NO2 B6204142 2-amino-4-bromo-3,6-difluorobenzoic acid CAS No. 1698535-33-9

2-amino-4-bromo-3,6-difluorobenzoic acid

Cat. No.: B6204142
CAS No.: 1698535-33-9
M. Wt: 252
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Description

2-Amino-4-bromo-3,6-difluorobenzoic acid (CAS: 1698535-33-9) is a halogenated benzoic acid derivative with the molecular formula C₇H₄BrF₂NO₂ and a molecular weight of 252.02 g/mol . Its structure features an amino group (-NH₂) at position 2, bromine at position 4, fluorine atoms at positions 3 and 6, and a carboxylic acid group at position 1 (Figure 1).

Properties

CAS No.

1698535-33-9

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-bromo-3,6-difluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a suitable benzoic acid derivative, followed by amination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3,6-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce different substituted benzoic acids .

Scientific Research Applications

2-Amino-4-bromo-3,6-difluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-bromo-3,6-difluorobenzoic acid involves its participation in various chemical reactions. In biological systems, it may act as a competitive inhibitor of enzymes like cytochrome P450, affecting the metabolism of organic compounds. The compound’s unique substituents allow it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substitution Patterns and Molecular Data

Table 1 highlights key structural analogs, focusing on substituent positions, molecular weights, and functional group variations.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number
2-Amino-4-bromo-3,6-difluorobenzoic acid C₇H₄BrF₂NO₂ 252.02 -NH₂ (2), -Br (4), -F (3,6), -COOH (1) 1698535-33-9
2-Amino-3,5-difluorobenzoic acid C₇H₅F₂NO₂ 173.11 -NH₂ (2), -F (3,5), -COOH (1) 126674-78-0
3-Amino-2,6-difluorobenzoic acid C₇H₅F₂NO₂ 173.11 -NH₂ (3), -F (2,6), -COOH (1) 83141-11-1
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ 233.00 -Br (5), -F (2,4), -COOH (1) N/A
2-Chloro-3,6-difluorobenzoic acid C₇H₃ClF₂O₂ 192.55 -Cl (2), -F (3,6), -COOH (1) N/A
4-Bromo-2-fluoro-6-methylbenzoic acid C₈H₆BrFO₂ 233.03 -Br (4), -F (2), -CH₃ (6), -COOH (1) 1242157-23-8

Key Observations :

  • Bromine vs. Chlorine : Bromine in the target compound increases molecular weight compared to chlorine analogs (e.g., 252.02 vs. 192.55 for 2-chloro-3,6-difluorobenzoic acid) .
  • Amino Group Impact: Amino-substituted analogs (e.g., 2-amino-3,5-difluorobenzoic acid) lack bromine, reducing molecular weight and altering electronic properties .
Target Compound:
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (e.g., bromofluoroarenes with boronic acids) .
  • Carboxylation : Lithiation of halogenated precursors followed by CO₂ quenching, as seen in related compounds like 5-bromo-2,4-difluorobenzoic acid .
Comparison with Analogs:
  • 5-Bromo-2,4-difluorobenzoic Acid : Synthesized via bromination of 2,4-difluorobenzonitrile using H₂SO₄, yielding >93% purity .
  • 2-Chloro-3,6-difluorobenzoic Acid : Likely prepared via electrophilic substitution or hydrolysis of nitriles .
  • Amino Derivatives: Introduced via reduction of nitro groups or direct amination .
Target Compound:
  • Bromine Reactivity : Facilitates nucleophilic substitution (e.g., in benzimidazole synthesis, as in ) .
  • Carboxylic Acid Utility : Enables esterification or amide formation for drug intermediates .
Analogs:
  • 5-Bromo-2,4-difluorobenzoic Acid : Agrochemically relevant; bromine enhances pesticidal activity .
  • 2-Chloro-3,6-difluorobenzoic Acid : Used in materials science for liquid crystal precursors .
  • Amino Derivatives: Serve as building blocks for fluorescent dyes or bioactive molecules .

Biological Activity

2-Amino-4-bromo-3,6-difluorobenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a bromine atom, and two fluorine atoms attached to a benzoic acid framework. Its molecular formula is C7H5BrF2NO2C_7H_5BrF_2NO_2 with a molecular weight of approximately 252.01 g/mol. These functional groups contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. By inhibiting these enzymes, the compound can alter the pharmacokinetics of co-administered drugs, potentially leading to increased efficacy or toxicity depending on the context.

1. Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural properties make it suitable for developing drugs targeting specific biological pathways.

2. Biochemical Probes

Due to its ability to inhibit certain enzymes, this compound is utilized as a biochemical probe in research settings. It helps in studying enzyme mechanisms and interactions within metabolic pathways.

3. Agrochemical Applications

In addition to its pharmaceutical potential, this compound is also explored for applications in agrochemicals, contributing to the development of pesticides and herbicides that target specific plant processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound acts as a competitive inhibitor of cytochrome P450 enzymes, affecting the metabolism of various organic compounds. The findings suggest potential applications in modulating drug metabolism in therapeutic contexts.
  • Antiviral Activity :
    • Research highlighted its potential antiviral properties against HIV-1 variants by inhibiting reverse transcriptase (RT). This suggests that modifications to its structure could lead to enhanced antiviral agents .
  • Structure-Activity Relationship (SAR) :
    • A systematic study on derivatives of this compound revealed that variations in halogen substitution significantly affect biological activity. For example, compounds with different halogen groups exhibited varied inhibitory effects on enzyme activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-4-bromo-3-fluorobenzoic acidC7H5BrFNO2C_7H_5BrFNO_2Contains one less fluorine atom; different reactivity
2-Amino-4-chloro-3,6-difluorobenzoic acidC7H4ClF2NO2C_7H_4ClF_2NO_2Chlorine instead of bromine; varied biological activity
2-Amino-3,5-difluorobenzoic acidC7H5F2NO2C_7H_5F_2NO_2Lacks bromine; different substitution pattern

This table illustrates how variations in halogen substitution can influence both chemical behavior and biological activity.

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